molecular formula C14H12Cl2N4O2 B5542013 7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5542013
M. Wt: 339.2 g/mol
InChI Key: XTWQDSYRWIYKHT-UHFFFAOYSA-N
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Description

The compound "7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" belongs to the purine class of molecules, which are nitrogen-containing heterocyclic compounds. These molecules form the structural backbone of important biological molecules such as DNA, RNA, and ATP. Research on derivatives of purine, such as the one mentioned, often focuses on exploring their potential biological activities, chemical properties, and synthesis methods.

Synthesis Analysis

Purine derivatives are typically synthesized through various organic synthesis strategies that might involve halogenation, alkylation, and condensation reactions. For instance, the synthesis of purine derivatives can be achieved through reactions involving nucleophilic substitutions and the use of protective groups for functional moieties during reaction sequences (Khaliullin & Klen, 2010).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the presence of substituents such as 3,4-dichlorobenzyl, significantly influences their physical and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures, revealing how modifications in the purine scaffold impact molecular conformation and interaction capabilities (Prabakaran & Muthu, 2014).

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study conducted by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, similar in structure to the specified compound, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Their research aimed at identifying potential psychotropic activities by evaluating the anxiolytic and antidepressant properties of these compounds. They identified compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands displaying promising antidepressant- and anxiolytic-like activities, highlighting the utility of structural modification in designing new therapeutic agents (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

Research on the crystal structure of theophylline monohydrate by Sun et al. (2002) provides insights into the structural arrangement of purine derivatives. Their findings on the crystal structure, which involves hydrogen-bonded chains and a two-dimensional hydrogen-bonded structure, contribute to understanding the intermolecular interactions of related purine-2,6-dione derivatives, impacting their pharmacological properties and solubility (Sun et al., 2002).

Synthesis and Molecular Design

A study by Majumdar and Das (1998) on the regioselective synthesis of pyrimidine-dione derivatives showcases the chemical strategies employed to create compounds with potential therapeutic benefits. Their work illustrates the synthetic pathways to achieve specific substitutions on the purine ring, which is crucial for the development of compounds with targeted biological activities (Majumdar & Das, 1998).

Interaction Patterns and Pharmacological Relevance

Research by Latosińska et al. (2014) on the topology of interaction patterns in methylxanthines, including caffeine and its metabolites, provides a foundation for understanding how substitutions on the purine core affect molecular interactions, receptor affinity, and ultimately, pharmacological action. Their comprehensive analysis aids in the design of purine derivatives with enhanced therapeutic profiles, applicable to the compound (Latosińska et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data .

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQDSYRWIYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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